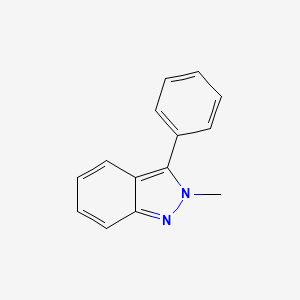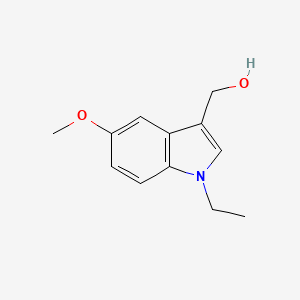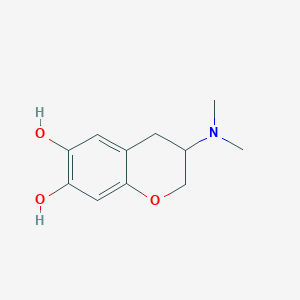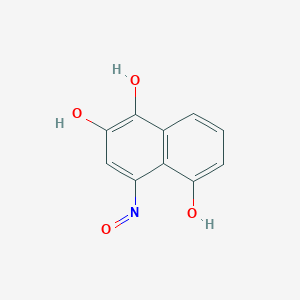![molecular formula C12H9N3O B11893394 5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine](/img/structure/B11893394.png)
5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with a variety of biological targets, making it a valuable scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine typically involves the annulation of an oxazole ring to a pyridine derivative. One common method includes the intramolecular cyclization of a pyridine carboximidoyl chloride with an appropriate nucleophile, such as aniline, followed by cyclization . Another approach involves the reaction of 3-fluoropyridin-2-yl derivatives with hydroxyimino groups under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of palladium-catalyzed direct C–H bond functionalization has also been explored for the construction of complex oxazole-pyridine scaffolds .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions on the ring system.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the pyridine or oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-(methylthio)oxazolo[5,4-b]pyridine: This compound features a similar oxazole-pyridine structure but with a methylthio substituent.
Oxazolo[5,4-d]pyrimidines: These compounds have a fused oxazole-pyrimidine ring system and are known for their pharmacological activities.
Uniqueness
5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of both oxazole and pyridine rings. This structure provides a distinct electronic environment that can interact with a wide range of biological targets, making it a versatile scaffold for drug development and other applications .
Eigenschaften
Molekularformel |
C12H9N3O |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
5-methyl-2-pyridin-4-yl-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H9N3O/c1-8-2-3-10-11(14-8)15-12(16-10)9-4-6-13-7-5-9/h2-7H,1H3 |
InChI-Schlüssel |
KBKXLCJVZBHQBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)OC(=N2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11893399.png)
